Decamethylpentasiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decamethylpentasiloxane is an organosilicon compound with the chemical formula C10H30O5Si5. It is a colorless and odorless liquid that is slightly volatile. This compound is classified as a cyclomethicone and is commonly used in various cosmetic and industrial applications due to its unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Decamethylpentasiloxane is commercially produced from dimethyldichlorosilane. The hydrolysis of dimethyldichlorosilane produces a mixture of cyclic dimethylsiloxanes and polydimethylsiloxane. From this mixture, the cyclic siloxanes, including this compound, can be removed by distillation .
Industrial Production Methods
The industrial production of this compound involves the hydrolysis of dimethyldichlorosilane followed by distillation to separate the desired cyclic siloxanes. This process is efficient and allows for the large-scale production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Decamethylpentasiloxane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under specific conditions using common reagents.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve the use of halogenating agents or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while substitution reactions can produce various substituted siloxanes .
Wissenschaftliche Forschungsanwendungen
Decamethylpentasiloxane has a wide range of scientific research applications:
Chemistry: It is used as a solvent and reagent in various chemical reactions and processes.
Biology: The compound is utilized in biological studies for its unique properties and interactions with biological molecules.
Medicine: this compound is used in the formulation of medical devices and drug delivery systems.
Industry: It is widely used in the cosmetics industry, particularly in products like deodorants, sunblocks, hair sprays, and skin care products. .
Wirkmechanismus
The mechanism by which decamethylpentasiloxane exerts its effects involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with biological membranes and proteins, influencing their function and activity. This interaction can lead to changes in cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octamethylcyclotetrasiloxane: Another cyclic siloxane with similar properties but a different molecular structure.
Hexamethylcyclotrisiloxane: A smaller cyclic siloxane with distinct chemical and physical properties.
Uniqueness
Decamethylpentasiloxane is unique due to its larger ring structure, which provides it with different physical and chemical properties compared to smaller cyclic siloxanes. This uniqueness makes it particularly useful in specific applications where its properties are advantageous .
Eigenschaften
Molekularformel |
C10H30O4Si5 |
---|---|
Molekulargewicht |
354.77 g/mol |
InChI |
InChI=1S/C10H30O4Si5/c1-15-11-17(5,6)13-19(9,10)14-18(7,8)12-16(2,3)4/h1-10H3 |
InChI-Schlüssel |
LDWCWRUTFBOGTJ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.